2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
Mechanism of Action
Biochemical Pathways
Without specific target identification, it is challenging to summarize the affected biochemical pathways and their downstream effects. Thiadiazole derivatives have been reported to display anticancer effects , suggesting that they may influence pathways related to cell proliferation and apoptosis.
Result of Action
Based on the reported anticancer activity of similar thiadiazole derivatives , it can be hypothesized that this compound may have effects on cell proliferation and survival.
Action Environment
The action, efficacy, and stability of 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . .
Biochemical Analysis
Biochemical Properties
2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. The thiadiazole ring in its structure allows it to participate in various biochemical pathways. It has been observed to interact with enzymes such as urease, where it acts as an inhibitor . This interaction is crucial as urease is involved in the hydrolysis of urea into ammonia and carbon dioxide, a process important in nitrogen metabolism.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, thiadiazole derivatives, including this compound, have been shown to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation . These effects are mediated through the modulation of signaling pathways and the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with urease results in the inhibition of the enzyme’s activity, thereby affecting nitrogen metabolism . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular functions.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term effects. It has been observed that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular functions.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound exhibits beneficial effects such as enzyme inhibition and modulation of cellular processes without significant toxicity . At higher doses, toxic effects have been observed, including adverse impacts on liver and kidney functions. These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound is metabolized primarily in the liver, where it undergoes biotransformation to more water-soluble metabolites that are excreted via the kidneys . This metabolic process ensures the compound’s elimination from the body, preventing accumulation and potential toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells and distributed to various tissues, including the liver, kidneys, and brain . Its distribution is influenced by its lipophilicity, allowing it to cross cellular membranes and reach its target sites.
Subcellular Localization
Within cells, this compound is localized to specific subcellular compartments. It has been observed to accumulate in the cytoplasm and nucleus, where it interacts with its target enzymes and regulatory proteins . This subcellular localization is crucial for its biological activity, as it ensures the compound reaches its sites of action to exert its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 2-amino-1,3,4-thiadiazole with chloroacetyl chloride . The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually refluxed in an organic solvent like dichloromethane or ethanol to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide
- 2-Chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide
- N-(4-chloro-2-fluorophenyl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetamide
Uniqueness
2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties. Its ethyl group at the 5-position of the thiadiazole ring differentiates it from other similar compounds and contributes to its specific activity profile .
Properties
IUPAC Name |
2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3OS/c1-2-5-9-10-6(12-5)8-4(11)3-7/h2-3H2,1H3,(H,8,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCHYYJDLIXCPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342452 |
Source
|
Record name | 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21521-90-4 |
Source
|
Record name | 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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